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Cat. No.: B1147544 Get Quote

An elevated C5 acylcarnitine level in a newborn screening is a critical indicator of potential

inborn errors of metabolism, necessitating a swift and systematic diagnostic approach. This

guide provides a comparative overview of the primary differential diagnoses, including

Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

Deficiency, also known as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD).

Additionally, it addresses the significant issue of pivaloylcarnitine interference, a common

cause of false-positive results. This document is intended for researchers, scientists, and drug

development professionals, offering detailed experimental protocols, quantitative data for

comparison, and visual aids to clarify metabolic pathways and diagnostic workflows.

Differential Diagnosis of Elevated C5 Acylcarnitine
An elevated C5 acylcarnitine finding on a newborn screen prompts immediate further

investigation to distinguish between several conditions. The primary considerations are:

Isovaleric Acidemia (IVA): An autosomal recessive disorder caused by a deficiency of the

enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino

acid leucine.[1][2] This deficiency leads to the accumulation of isovaleric acid and its

derivatives.[3]

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency / 2-Methylbutyryl-CoA

Dehydrogenase (2-MBCD) Deficiency: An autosomal recessive disorder affecting the

metabolism of the amino acid isoleucine due to a deficiency of the enzyme short/branched-

chain acyl-CoA dehydrogenase.[4][5]
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Pivaloylcarnitine Interference: This is not a metabolic disorder but a frequent cause of false-

positive C5 elevations.[6][7] Pivaloylcarnitine is an isobaric compound to isovalerylcarnitine,

meaning they have the same mass-to-charge ratio and are indistinguishable by standard

tandem mass spectrometry (MS/MS) used in newborn screening.[6][7] Its presence can be

due to maternal or infant exposure to pivalic acid-containing antibiotics (e.g., pivampicillin,

pivmecillinam) or the use of certain nipple creams by breastfeeding mothers.[8][9][10]

Comparative Biochemical Profiles
The differentiation of these conditions relies on a multi-tiered approach involving the analysis of

acylcarnitine profiles in blood and organic acids in urine. The following tables summarize the

key quantitative data used for differential diagnosis.

Table 1: Comparison of C5 Acylcarnitine and Related Metabolites in Dried Blood Spots and

Plasma

Analyte
Isovaleric
Acidemia (IVA)

SBCAD/2-
MBCD
Deficiency

Pivaloylcarniti
ne Interference

Normal
Range/Cutoff

C5 Acylcarnitine

(DBS)

Significantly

elevated, often

>2.0 µmol/L, can

be as high as

>70 µmol/L[11]

[12]

Moderately

elevated,

typically in the

range of 0.44 to

3.56 µmol/L[8]

Elevated, levels

can overlap with

true positives

(e.g., 1.9 to 5.8

µmol/L)[13]

Varies by

screening

program,

typically <0.4-0.7

µmol/L[7][14]

C5/C2

(Acetylcarnitine)

Ratio

Often

elevated[15]

May be

elevated[8]

Not typically

used for

differentiation

Varies by

screening

program

C5/C3

(Propionylcarnitin

e) Ratio

Often

elevated[15]

May be

elevated[8]

Not typically

used for

differentiation

Varies by

screening

program

Table 2: Comparison of Urinary Organic Acid Profiles
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Analyte
Isovaleric
Acidemia (IVA)

SBCAD/2-
MBCD
Deficiency

Pivaloylcarniti
ne Interference

Normal Range

Isovalerylglycine
Markedly

elevated[2][16]
Absent Absent

Typically <3.7

mmol/mol

creatinine[17]

2-

Methylbutyrylglyc

ine

Absent
Markedly

elevated[18][19]
Absent

Not typically

detected

3-

Hydroxyisovaleri

c Acid

May be

elevated[3][11]
Absent Absent Varies

Pivaloylglycine Absent Absent May be present Absent

Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry
(MS/MS)
This method is the primary screening tool for detecting elevated C5 acylcarnitine in dried blood

spots (DBS).

Sample Preparation: A 3mm punch from a DBS card is placed into a well of a 96-well

microtiter plate. A methanol solution containing stable isotope-labeled internal standards for

various acylcarnitines is added to each well. The plate is then agitated to extract the

acylcarnitines from the blood spot.

Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by

adding butanolic-HCl and incubating at an elevated temperature. This step enhances their

ionization efficiency for MS/MS analysis.

Analysis: The derivatized sample is injected into the tandem mass spectrometer, typically

using a flow injection analysis approach without chromatographic separation for high-

throughput screening. Electrospray ionization (ESI) in the positive ion mode is used. The
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instrument is operated in a precursor ion scan mode or multiple reaction monitoring (MRM)

mode to detect specific acylcarnitines based on their mass-to-charge ratios.

Quantification: The concentration of each acylcarnitine is determined by comparing the

signal intensity of the analyte to that of its corresponding labeled internal standard.

Urine Organic Acid Analysis by Gas Chromatography-
Mass Spectrometry (GC/MS)
This is a crucial confirmatory test to differentiate the causes of elevated C5 acylcarnitine.

Sample Preparation and Extraction: An internal standard is added to a measured volume of

urine. The urine is then acidified, and the organic acids are extracted into an organic solvent

such as ethyl acetate. The organic layer is separated and evaporated to dryness under a

stream of nitrogen.

Derivatization: The dried residue is derivatized to make the organic acids volatile for GC

analysis. A common method is trimethylsilylation, using reagents like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC/MS Analysis: The derivatized sample is injected into a gas chromatograph, where the

different organic acids are separated based on their boiling points and interaction with the

GC column. The separated compounds then enter the mass spectrometer, where they are

ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for

each compound, allowing for its identification and quantification.

Data Interpretation: The presence and quantity of specific organic acids, such as

isovalerylglycine and 2-methylbutyrylglycine, are determined by comparing the retention

times and mass spectra to those of known standards.

Molecular Genetic Testing
Definitive diagnosis of IVA and SBCAD/2-MBCD deficiency is achieved through molecular

analysis of the respective genes.

Isovaleric Acidemia (IVA): Sequencing of the IVD gene is performed to identify pathogenic

variants.[20][21][22]
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SBCAD/2-MBCD Deficiency: Sequencing of the ACADSB gene is performed to identify

pathogenic variants.[23][24][25]

Visualizing Metabolic Pathways and Diagnostic
Workflows
Leucine and Isoleucine Catabolic Pathways
The following diagram illustrates the metabolic pathways for leucine and isoleucine,

highlighting the enzymatic blocks in IVA and SBCAD/2-MBCD deficiency.

Leucine Catabolism Isoleucine Catabolism
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Caption: Leucine and Isoleucine metabolic pathways with enzyme deficiencies.

Diagnostic Workflow for Elevated C5 Acylcarnitine
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This diagram outlines the logical steps taken from an abnormal newborn screening result to a

definitive diagnosis.

Newborn Screening:
Elevated C5 Acylcarnitine

Confirmatory Testing:
- Plasma Acylcarnitine Profile
- Urine Organic Acid Analysis

Urine Organic Acid Results

Diagnosis: Isovaleric Acidemia (IVA)

  Isovalerylglycine Elevated

Diagnosis: SBCAD/2-MBCD Deficiency

  2-Methylbutyrylglycine Elevated

Normal Urine Organic Acids

  No Diagnostic Metabolites

Molecular Testing:
IVD Gene Sequencing

  Confirmation

Molecular Testing:
ACADSB Gene Sequencing

  Confirmation

Investigate for Pivalate Exposure

Conclusion: Pivaloylcarnitine Interference

History of exposure
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Caption: Diagnostic algorithm for elevated C5 acylcarnitine in newborns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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